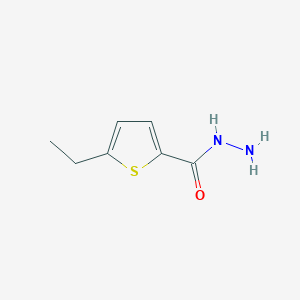

5-Ethylthiophene-2-carbohydrazide

描述

Significance of Thiophene (B33073) and Hydrazide Scaffolds in Modern Chemical and Pharmaceutical Sciences

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is considered a privileged scaffold in medicinal chemistry. researchgate.net Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, while its unique electronic properties and ability to participate in hydrogen bonding contribute to its diverse pharmacological activities. researchgate.net Thiophene-containing compounds have been developed into a wide array of therapeutic agents, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant drugs. nih.govnih.govnih.gov

Similarly, the hydrazide functional group (-CONHNH2) and its derivatives, hydrazones, are crucial building blocks in the synthesis of various heterocyclic compounds and are recognized for their broad spectrum of biological activities. ajgreenchem.comajgreenchem.com Hydrazides are known to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. ajgreenchem.com The presence of the hydrazide moiety can enhance the biological activity of a molecule and provides a versatile handle for further chemical modifications. ajgreenchem.com

Research Landscape of Thiophene-2-carbohydrazide (B147627) Derivatives

The combination of the thiophene ring and the hydrazide group in the form of thiophene-2-carbohydrazide has spurred considerable research into its derivatives for various therapeutic applications. These investigations have revealed a wealth of biological activities, as detailed in the following sections.

Antimicrobial Activity:

Derivatives of thiophene-2-carbohydrazide have been synthesized and evaluated for their effectiveness against a range of microbial pathogens. For instance, a series of thiophene-based heterocycles derived from thiophene-2-carbohydrazide were tested against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Clostridium difficile, and Candida albicans. Notably, a spiro-indoline-oxadiazole derivative demonstrated significant activity against C. difficile with minimum inhibitory concentration (MIC) values of 2 to 4 μg/ml. tandfonline.comnih.gov Another study on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives showed moderate to good antimicrobial and antifungal activity. researchgate.net

Anticancer Activity:

The anticancer potential of thiophene-2-carbohydrazide derivatives has been a significant area of focus. Researchers have synthesized various analogs and tested them against several human cancer cell lines. nih.gov For example, a series of N-acylhydrazones containing a thiophene nucleus showed cytotoxicity with IC50 values ranging from 0.82 to 12.90 μM against four human cancer cell lines. researchgate.net In another study, thiophene-2,5-dicarbohydrazide (B7745189) derivatives were synthesized and evaluated for their inhibitory effects on the MCF-7 breast cancer cell line. researchgate.net Furthermore, thiophene-2-carbohydrazide has been used as a starting material to produce thiophene-containing oxadiazole, triazole, and thiazolidinone derivatives, which have shown antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines. rsc.orgnih.gov

Anticonvulsant Activity:

The central nervous system activity of thiophene derivatives has also been explored, with a particular focus on their anticonvulsant properties. A study on new bishydrazones derived from 3,4-dipropyloxythiophene-2,5-dicarbohydrazide revealed that some of these compounds exhibited anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMET) seizure models. nih.gov Another research effort synthesized 1,3,4-thiadiazole (B1197879) derivatives, with some compounds showing promising anticonvulsant activity in mice. bas.bg

Acetylcholinesterase Inhibition:

Thiophene derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A series of novel thiophene derivatives were synthesized and found to be effective inhibitors of AChE, with some compounds showing more potent inhibition than the reference drug donepezil. nih.govmdpi.comcu.edu.eg For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% inhibition of AChE. nih.govmdpi.comcu.edu.eg Other studies on benzo[b]thiophene-chalcones also revealed inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. mdpi.com

Data Tables

Table 1: Investigated Biological Activities of Thiophene-2-Carbohydrazide Derivatives

| Biological Activity | Derivative Class | Key Findings | References |

| Antimicrobial | Spiro-indoline-oxadiazole | Active against C. difficile (MIC 2-4 μg/ml) | tandfonline.comnih.gov |

| Antimicrobial | N'-benzylidene-5-bromothiophene-2-carbohydrazide | Moderate to good antimicrobial and antifungal activity | researchgate.net |

| Anticancer | N-acylhydrazones | Cytotoxicity against four human cancer cell lines (IC50 0.82-12.90 μM) | researchgate.net |

| Anticancer | Thiophene-2,5-dicarbohydrazide | Inhibitory effects on MCF-7 breast cancer cell line | researchgate.net |

| Anticancer | Oxadiazole, triazole, and thiazolidinone derivatives | Antiproliferative activity against MCF7 and HCT116 cell lines | rsc.orgnih.gov |

| Anticonvulsant | Bishydrazones of 3,4-dipropyloxythiophene-2,5-dicarbohydrazide | Active in MES and scMET seizure models | nih.gov |

| Anticonvulsant | 1,3,4-Thiadiazole derivatives | Promising anticonvulsant activity in mice | bas.bg |

| Acetylcholinesterase Inhibition | Tetrahydrobenzo[b]thiophene derivatives | Potent AChE inhibition, some exceeding reference drug | nih.govmdpi.comcu.edu.eg |

| Acetylcholinesterase Inhibition | Benzo[b]thiophene-chalcones | Inhibition of both AChE and BChE | mdpi.com |

Compound Names

Structure

3D Structure

属性

IUPAC Name |

5-ethylthiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNHIBSLOGNADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374549 | |

| Record name | 5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-42-8 | |

| Record name | 5-Ethyl-2-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676348-42-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Ethylthiophene 2 Carbohydrazide and Its Derivatives

Established Synthetic Routes

The formation of the carbohydrazide (B1668358) functional group on the thiophene (B33073) ring is typically achieved through several reliable methods. These routes primarily involve the transformation of a carboxylic acid derivative, most commonly an ester, into the desired hydrazide.

Hydrazinolysis of Carboxylic Acid Esters

The most common and standard method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. researchgate.net This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent.

The synthesis of 5-Ethylthiophene-2-carbohydrazide via this route begins with its precursor, an alkyl 5-ethylthiophene-2-carboxylate (e.g., the ethyl or methyl ester). The ester is typically refluxed with an excess of hydrazine hydrate in a solvent such as ethanol. researchgate.netajgreenchem.com The reaction proceeds as a nucleophilic acyl substitution, where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., ethoxide) and the formation of the stable carbohydrazide.

A general procedure, adapted from the synthesis of similar thiophene carbohydrazides, involves dissolving the starting ester, ethyl 5-ethylthiophene-2-carboxylate, in ethanol, followed by the addition of hydrazine hydrate. researchgate.net The mixture is then heated under reflux for several hours. Upon cooling, the this compound product often crystallizes out of the solution and can be collected by filtration. semanticscholar.org

Microwave-Assisted Synthetic Approaches

To enhance reaction efficiency, microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of hydrazides. mdpi.com Microwave-assisted synthesis often leads to a significant reduction in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govclockss.org

In the context of this compound synthesis, applying microwave heating to the hydrazinolysis of ethyl 5-ethylthiophene-2-carboxylate can dramatically shorten the required reaction time from several hours to just minutes. clockss.org The reaction is typically carried out with the neat reactants or in a high-boiling polar solvent to efficiently absorb microwave energy. This rapid, energy-efficient method is highly suitable for the construction of chemical libraries of 'drug-like' molecules. clockss.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours (e.g., 4-12 h) researchgate.netsemanticscholar.org | Minutes (e.g., 10-30 min) clockss.org |

| Energy Input | Conduction/Convection (Oil Bath) | Direct Dielectric Heating |

| Temperature Control | Bulk temperature monitoring | Precise internal temperature control |

| Yields | Good to excellent | Often higher due to reduced side reactions |

| Solvent Use | Typically requires a solvent (e.g., ethanol) | Can sometimes be performed solvent-free mdpi.com |

Nucleophilic Substitution Reactions on Carbonyl Groups

The synthesis of this compound is fundamentally a nucleophilic substitution reaction at the carbonyl carbon of a carboxylic acid derivative. researchgate.net While hydrazinolysis of esters is the most direct application, the principle extends to other leaving groups. For instance, acyl chlorides could also be used as precursors, reacting readily with hydrazine, although esters are more common due to their stability and ease of handling.

Once this compound is formed, it serves as a versatile intermediate for further nucleophilic substitution reactions. The terminal -NH2 group of the hydrazide is nucleophilic and can react with electrophiles. A prominent example is the condensation reaction with various aldehydes and ketones to form N'-substituted hydrazones (Schiff bases). researchgate.netajgreenchem.com This reaction is typically catalyzed by a few drops of acid (e.g., glacial acetic acid) and involves the nucleophilic attack of the hydrazide's terminal nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the C=N double bond of the hydrazone. ajgreenchem.com These derivatives are significant as the resulting azomethine group (-NH-N=CH-) is a key feature in many biologically active compounds. researchgate.net

Strategic Precursor Chemistry and Intermediate Transformations

The synthesis of the target compound relies on the availability of suitable precursors. The primary precursor is typically an ester of 5-ethylthiophene-2-carboxylic acid.

The synthesis pathway often begins with commercially available 2-ethylthiophene (B1329412) or its corresponding carboxylic acid. A common route involves the following transformations:

Carboxylation/Esterification of 2-Ethylthiophene : A direct method involves the reaction of 2-ethylthiophene with a system like CCl4–CH3OH in the presence of a catalyst such as Fe(acac)3. This can introduce an ester group at the 5-position of the thiophene ring while leaving the ethyl group intact, yielding methyl 5-ethylthiophene-2-carboxylate. semanticscholar.org

Esterification of 5-Ethylthiophene-2-carboxylic acid : If starting with 5-ethylthiophene-2-carboxylic acid, a standard esterification reaction is performed. sigmaaldrich.com This is commonly achieved by refluxing the carboxylic acid in an alcohol (like methanol (B129727) or ethanol) with a catalytic amount of strong acid, such as sulfuric acid, to produce the corresponding ester. researchgate.netsemanticscholar.org This intermediate ester is then carried forward to the next step.

Hydrazinolysis of the Ester : The crucial transformation is the conversion of the intermediate, ethyl or methyl 5-ethylthiophene-2-carboxylate, into the final product, this compound, through hydrazinolysis as described previously. researchgate.netresearchgate.net

Table 2: Key Precursors and Intermediates

| Compound Name | Structure (Example) | Role in Synthesis |

|---|---|---|

| 2-Ethylthiophene | C₆H₈S | Starting Material |

| 5-Ethylthiophene-2-carboxylic acid | C₇H₈O₂S | Precursor for Esterification sigmaaldrich.com |

| Ethyl 5-ethylthiophene-2-carboxylate | C₉H₁₂O₂S | Key Intermediate for Hydrazinolysis |

| Hydrazine Hydrate | H₆N₂O | Nucleophilic Reagent |

| This compound | C₇H₁₀N₂OS | Final Product / Intermediate for Derivatives |

Mechanistic Considerations in this compound Synthesis

The primary reaction for synthesizing this compound from its ester is a nucleophilic acyl substitution. The mechanism can be broken down into two main steps:

Nucleophilic Attack : The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of the hydrazine molecule acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the ethyl 5-ethylthiophene-2-carboxylate. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the C-O bond to the ethoxy group (-OCH2CH3) breaks, and the ethoxy group is eliminated as a leaving group (ethoxide). The ethoxide is subsequently protonated by the newly formed hydrazide or another proton source in the medium to form ethanol.

This addition-elimination sequence is characteristic of nucleophilic acyl substitutions and is highly efficient for converting esters to carbohydrazides due to the strong nucleophilicity of hydrazine and the stability of the resulting amide-like carbohydrazide structure. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 Ethylthiophene 2 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR data, which is crucial for the structural elucidation of organic molecules, could not be located for 5-Ethylthiophene-2-carbohydrazide. This includes the following specific analyses:

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum, which would provide information on the chemical environment of the protons within the molecule, including their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants, is not available. Such data would be essential to confirm the positions of the ethyl group and the carbohydrazide (B1668358) moiety on the thiophene (B33073) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, APT NMR) Characterization

Similarly, experimental ¹³C NMR and Attached Proton Test (APT) NMR data for this compound are not documented. This type of analysis is fundamental for identifying the number of unique carbon atoms and their nature (methyl, methylene, methine, or quaternary), providing a complete carbon skeleton of the molecule.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Comprehensive Structural Elucidation (e.g., HMBC)

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing long-range correlations between protons and carbons, thereby confirming the connectivity of the molecular structure. No such 2D NMR studies for this compound have been reported.

Vibrational Spectroscopy

The analysis of molecular vibrations through vibrational spectroscopy provides valuable information about the functional groups present in a molecule. However, specific experimental data for this compound is not available.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would reveal characteristic absorption bands corresponding to its functional groups, such as the N-H stretches of the hydrazide, the C=O (amide I) and N-H bending (amide II) bands, and vibrations associated with the thiophene ring and the ethyl group. Without experimental data, a detailed analysis of these vibrational modes cannot be performed.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which is complementary to FT-IR, provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. Specific Raman spectral data for this compound, which would aid in a more complete vibrational analysis, has not been found in the surveyed literature.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, enabling the confirmation of the elemental composition of a molecule. For this compound (molecular formula C₇H₁₀N₂OS), the predicted monoisotopic mass is 170.05139 Da. uni.lu In a typical ESI-HRMS experiment, the compound is expected to be observed as various adducts. The predicted m/z values for common adducts of this compound are presented in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 171.05867 |

| [M+Na]⁺ | 193.04061 |

| [M+K]⁺ | 209.01455 |

| [M+NH₄]⁺ | 188.08521 |

| [M-H]⁻ | 169.04411 |

| [M+HCOO]⁻ | 215.04959 |

| [M+CH₃COO]⁻ | 229.06524 |

| Data sourced from predicted values for C₇H₁₀N₂OS uni.lu |

While experimental data for this compound is not available, the fragmentation of related thiophene derivatives has been studied. researchgate.netresearchgate.net A plausible fragmentation pathway for the [M+H]⁺ ion of this compound in tandem mass spectrometry (MS/MS) would likely involve initial cleavages around the carbohydrazide moiety and the ethyl substituent. Key fragmentation steps could include:

Loss of ammonia (NH₃): A common fragmentation for hydrazides, leading to a fragment ion with a mass loss of approximately 17 Da.

Cleavage of the N-N bond: This would result in the formation of the 5-ethyl-2-thenoyl cation.

Loss of the ethyl group: Fragmentation of the ethyl substituent through the loss of an ethylene molecule (C₂H₄) or an ethyl radical (•C₂H₅).

Ring opening of the thiophene moiety: At higher collision energies, the stable thiophene ring may undergo fragmentation.

A detailed analysis of the fragmentation patterns of structurally similar compounds, such as other thiophene carbohydrazides, would be necessary to propose a definitive fragmentation scheme.

X-ray Diffraction (XRD) and Crystallographic Studies

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structures of several closely related thiophene-carbohydrazide derivatives have been elucidated, providing valuable insights into the likely molecular conformation, stereochemistry, and intermolecular interactions of the title compound. nih.govresearchgate.netresearchgate.nethhu.de

Based on the crystal structures of analogous thiophene-carbohydrazide derivatives, the molecule of this compound is expected to be nearly planar. The thiophene ring and the carbohydrazide group are likely to be coplanar to maximize π-conjugation. The ethyl group at the 5-position of the thiophene ring would be the most flexible part of the molecule.

In a study of four thiophene–carbohydrazide–pyridine derivatives, the dihedral angles between the thiophene ring and the adjacent aromatic ring varied, indicating some conformational flexibility. nih.gov For thiophene-2-carbohydrazide (B147627) itself, a key structural feature is the small dihedral angle of approximately 4.7° between the carbonyl oxygen and the thiophene sulfur atom. The conformation about the N-N bond is typically anti.

The crystal packing of this compound is anticipated to be dominated by intermolecular hydrogen bonds involving the carbohydrazide moiety. In the crystal structures of related compounds, extensive networks of N-H···O and N-H···N hydrogen bonds are observed, often leading to the formation of chains or dimeric motifs. nih.govresearchgate.nethhu.de

For instance, in the crystal structure of N′-(2-phenylacetyl)thiophene-2-carbohydrazide monohydrate, water molecules act as bridges, forming three classical intermolecular hydrogen bonds (N-H···O and O-H···O). researchgate.net In other derivatives, classical amide N—H⋯O hydrogen bonds lead to the formation of chains. nih.gov

C-H···O and C-H···S interactions: These weak hydrogen bonds are commonly observed in the crystal packing of thiophene derivatives. nih.gov

π-π stacking: Interactions between the aromatic thiophene rings of adjacent molecules may contribute to the stability of the crystal lattice.

Chalcogen bonding: The sulfur atom of the thiophene ring can act as a chalcogen bond donor, interacting with nucleophilic atoms in neighboring molecules.

Carbohydrazides can exist in two tautomeric forms: the amide form and the imidic (or iminol) form. rsc.orgresearchgate.net A study combining X-ray diffraction and Density Functional Theory (DFT) calculations on the parent compound, thiophene-2-carbohydrazide, has shown that the amide tautomer is the more stable form in the solid state. rsc.org The endo-isomer of the amide form was identified as the kinetically favored isomer in the crystal lattice. rsc.org

Given the structural similarity, it is highly probable that this compound also crystallizes in the amide tautomeric form. The presence of the ethyl group is unlikely to significantly alter the electronic properties of the carbohydrazide moiety to favor the imidic form in the solid state. The stability of the amide form is reinforced by the extensive hydrogen bonding networks it can form within the crystal lattice.

Computational and Theoretical Investigations of 5 Ethylthiophene 2 Carbohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the detailed examination of molecular systems. For derivatives of thiophene-2-carbohydrazide (B147627), DFT methods, particularly utilizing functionals like B3LYP, have been extensively employed to predict a wide array of molecular properties with a high degree of accuracy when compared to experimental data. jetir.orgnih.gov These calculations are typically performed using a basis set such as 6-311++G(d,p), which provides a robust description of the electronic structure. nih.gov

The first step in a computational investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For thiophene-based compounds, DFT calculations can accurately predict bond lengths and angles. mdpi.com For the parent compound, thiophene-2-carbohydrazide, it has been shown that the thiophene (B33073) ring is planar, with the oxygen and carbon atoms of the carbonyl group also lying approximately in the same plane. jetir.org The introduction of an ethyl group at the 5-position of the thiophene ring is not expected to significantly alter this planarity.

Table 1: Selected Theoretical Geometric Parameters for a Thiophene-Carbohydrazide Moiety

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S (in ring) | 1.73 - 1.75 Å mdpi.com |

| C-C (in ring) | 1.0674 - 1.7787 Å jetir.org | |

| Bond Angle | C-S-C (in ring) | ~113° jetir.org |

Note: The data in this table is based on calculations for thiophene-2-carbohydrazide and related thiophene derivatives and is presented as an approximation for 5-Ethylthiophene-2-carbohydrazide.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability to donate electrons, indicating nucleophilic character, while the LUMO represents the ability to accept electrons, indicating electrophilic character. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. mdpi.comnih.gov

In thiophene-based systems, the HOMO is typically localized over the thiophene ring, while the LUMO can be distributed across the entire molecule. The calculated HOMO and LUMO energies confirm that charge transfer can occur within the molecule. nih.gov

Table 2: Theoretical Frontier Molecular Orbital Energies for a Thiophene-Carbohydrazide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Varies with derivative |

| ELUMO | Varies with derivative |

Note: The energy gap range is based on a study of various thiophene sulfonamide derivatives and provides a likely range for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential, typically color-coded where red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites).

For molecules containing a carbohydrazide (B1668358) group attached to a thiophene ring, the MEP surface would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the hydrazide moiety, indicating these as primary sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group and the thiophene ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. nih.govnih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the delocalization of electron density.

In thiophene-carbohydrazide systems, significant stabilization arises from the delocalization of lone pair electrons from the nitrogen and oxygen atoms to the antibonding orbitals of the thiophene ring and the carbonyl group. nih.gov These interactions, often denoted as n → σ* or n → π*, are crucial in determining the molecule's conformation and reactivity. The strength of these interactions can be evaluated by the second-order perturbation interaction energy (E(2)). researchgate.net

From the HOMO and LUMO energies, several important quantum chemical parameters can be calculated to further describe the molecule's reactivity. These parameters include the dipole moment, chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Table 3: Representative Quantum Chemical Parameters for Thiophene Derivatives

| Parameter | Typical Calculated Values |

|---|---|

| Dipole Moment (Debye) | Varies with conformation and substituents |

| Chemical Hardness (η) (eV) | ~1.72 - 2.33 mdpi.com |

| Chemical Softness (S) (eV⁻¹) | ~0.43 - 0.58 mdpi.com |

| Electronegativity (χ) (eV) | Varies with derivative |

Note: The numerical ranges for hardness and softness are based on a study of thiophene sulfonamide derivatives and are indicative of the expected values for this compound.

DFT calculations can be used to predict the vibrational frequencies (infrared and Raman spectra) and the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.govglobalresearchonline.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

The calculated vibrational frequencies often show good agreement with experimental data after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. jetir.org For the carbohydrazide moiety, characteristic vibrational modes include the N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) and the C=O stretching vibration (around 1680 cm⁻¹). nih.gov

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculated shifts, when compared to experimental values, can aid in the assignment of signals to specific atoms within the molecule. For thiophene derivatives, the protons on the thiophene ring typically appear in the aromatic region of the ¹H NMR spectrum, and the carbonyl carbon of the carbohydrazide group exhibits a characteristic downfield shift in the ¹³C NMR spectrum. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Thiophene-2-carbohydrazide |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery and design, MD simulations are instrumental in assessing the stability of a ligand-protein complex. By simulating the interactions between a ligand, such as this compound, and its target protein in a solvated environment, researchers can gain insights into the dynamic behavior of the complex. This includes observing conformational changes, identifying key interactions that contribute to binding stability, and calculating binding free energies.

For a hypothetical complex of this compound with a target protein, an MD simulation would typically involve placing the docked complex in a water box, adding ions to neutralize the system, and then running the simulation for a specified period, often in the nanosecond to microsecond range. Analysis of the resulting trajectory would provide information on the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over time. Such data is crucial for validating docking results and understanding the long-term stability of the ligand in the binding pocket. While studies on thiophene derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes, specific MD simulation data for this compound is not currently published. rsc.orgnih.govresearchgate.net

Molecular Docking Studies for Binding Affinity and Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, like this compound, to the active site of a target protein. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field.

Characterization of Specific Binding Sites and Interaction Mechanisms

Successful molecular docking studies can elucidate the specific binding site of a ligand and the nature of its interactions with the protein's amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, one would expect the carbohydrazide moiety to be a key player in forming hydrogen bonds with polar residues in the binding pocket. The thiophene ring and the ethyl group would likely engage in hydrophobic interactions.

Studies on analogous thiophene-carbohydrazide compounds have demonstrated their ability to dock into the active sites of various enzymes, such as D-alanine ligase and folate receptor α. nih.govbepls.com For instance, in a study on thiophene-2,5-carbohydrazide derivatives, specific interactions with amino acid residues like ASP81, Arg106, and Trp64 were identified as crucial for binding to folate receptor α. bepls.com A similar approach for this compound would involve docking it into the active site of a relevant biological target to predict its binding energy and interaction profile.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein X | -8.5 | TYR 123, SER 98 | Hydrogen Bond, Pi-Alkyl |

| Protein Y | -7.9 | LEU 45, VAL 67 | Hydrophobic |

| Protein Z | -9.2 | ASP 210, ASN 150 | Hydrogen Bond, Electrostatic |

Note: This table is for illustrative purposes only, as specific docking data for this compound is not available.

Prototropic Tautomerism and Isomerism Studies

Prototropic tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. For carbohydrazide derivatives, amide-imidic tautomerization is a key area of investigation. nih.govrsc.org In the case of this compound, it can exist in both an amide and an imidic acid tautomeric form. Computational studies, typically using Density Functional Theory (DFT), can be employed to calculate the relative energies of these tautomers and predict which form is more stable.

Research on the parent compound, thiophene-2-carbohydrazide, has shown that the endo-isomer of the amide form is the kinetically favored and more stable tautomer. nih.govrsc.org These studies utilize computational methods to compare the structural parameters and total energies of the different isomers. It is plausible that the ethyl group at the 5-position of the thiophene ring in this compound would not significantly alter this fundamental tautomeric preference, though specific calculations would be needed for confirmation.

Predictive Biological Activity Profiling (e.g., using PASS Online Software)

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity profile of a compound based on its structural formula. It compares the structure of the input molecule to a large database of known biologically active substances and provides a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

For this compound, a PASS prediction could suggest a wide range of potential pharmacological activities, such as antibacterial, antifungal, anticancer, or anti-inflammatory properties. This in-silico screening is a valuable first step in identifying the potential therapeutic applications of a novel compound and guiding further experimental studies. While specific PASS prediction data for this compound is not published, studies on other thiophene-2-carbohydrazide derivatives have used such predictions to guide their research. researchgate.net

Table 2: Illustrative PASS Prediction Results for a Thiophene-Carbohydrazide Derivative

| Predicted Activity | Pa | Pi |

|---|---|---|

| Antibacterial | 0.654 | 0.012 |

| Antifungal | 0.589 | 0.023 |

| Anti-inflammatory | 0.476 | 0.054 |

| Antineoplastic | 0.411 | 0.067 |

Note: This table represents example data and is not specific to this compound.

Quantum Chemical Studies on Corrosion Inhibition Mechanisms

Quantum chemical calculations, based on DFT, are frequently used to investigate the potential of organic molecules to act as corrosion inhibitors. frontiersin.orgresearchgate.net These studies correlate the molecular structure of a compound with its ability to adsorb onto a metal surface and protect it from corrosion. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and various reactivity descriptors.

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value suggests a higher ability to accept electrons from the metal. A small energy gap generally implies higher inhibition efficiency. For this compound, the presence of sulfur, nitrogen, and oxygen atoms, along with the π-electrons of the thiophene ring, would be expected to contribute to its adsorption on a metal surface. Quantum chemical studies on thiophene derivatives have demonstrated their effectiveness as corrosion inhibitors. frontiersin.orgresearchgate.net A detailed theoretical study on this compound would provide valuable insights into its potential as a corrosion inhibitor for various metals.

Table 3: Key Quantum Chemical Parameters for Corrosion Inhibition

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| EHOMO | Higher value indicates better electron-donating ability. |

| ELUMO | Lower value indicates better electron-accepting ability. |

| Energy Gap (ΔE) | Smaller value suggests higher reactivity and inhibition efficiency. |

| Dipole Moment (μ) | Higher value can indicate stronger adsorption on the metal surface. |

| Electronegativity (χ) | Relates to the ability of the molecule to attract electrons. |

Chemical Reactivity and Derivatization Strategies of 5 Ethylthiophene 2 Carbohydrazide

Cyclization Reactions Leading to Novel Heterocyclic Systems

Cyclization reactions of 5-Ethylthiophene-2-carbohydrazide provide a direct route to various five-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. These intramolecular or intermolecular cyclizations are typically initiated by the reaction of the hydrazide with a suitable electrophilic reagent.

Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in pharmacologically active compounds. The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from this compound can be achieved through several synthetic strategies. One common method involves the reaction of the carbohydrazide (B1668358) with carbon disulfide in the presence of a base, followed by the S-alkylation of the resulting dithiocarbazate intermediate and subsequent intramolecular cyclization.

Another approach is the dehydrative cyclization of N-acylhydrazone derivatives. In this two-step process, this compound is first condensed with an aromatic aldehyde to form an N-acylhydrazone, which is then cyclized using a dehydrating agent such as acetic anhydride (B1165640) or phosphorus oxychloride to yield the corresponding 1,3,4-oxadiazole derivative. semanticscholar.org

A plausible reaction scheme for the synthesis of 5-(5-ethylthiophen-2-yl)-2-substituted-1,3,4-oxadiazoles is presented below:

Table 1: Examples of Synthesized 1,3,4-Oxadiazole Derivatives from this compound

| Compound ID | R-Group | Reagents and Conditions |

| OXA-1 | -SH | 1. CS₂, KOH, EtOH, reflux; 2. H⁺ |

| OXA-2 | -C₆H₅ | 1. Benzaldehyde, EtOH, reflux; 2. Ac₂O, reflux |

| OXA-3 | -4-ClC₆H₄ | 1. 4-Chlorobenzaldehyde, EtOH, reflux; 2. POCl₃, reflux |

| OXA-4 | -4-NO₂C₆H₄ | 1. 4-Nitrobenzaldehyde, EtOH, reflux; 2. Ac₂O, reflux |

Formation of Triazole and Thiazolidinone Derivatives

The synthesis of 1,2,4-triazole (B32235) derivatives from this compound typically proceeds through the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting the carbohydrazide with an appropriate isothiocyanate. The resulting N-substituted thiosemicarbazide can then be cyclized under basic conditions, often with heating, to afford the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. researchgate.net

Thiazolidinone rings can be constructed from Schiff bases derived from this compound. The initial condensation of the carbohydrazide with an aromatic aldehyde yields a Schiff base. Subsequent reaction of this intermediate with thioglycolic acid in a suitable solvent like dioxane or benzene (B151609), often with azeotropic removal of water, leads to the formation of the thiazolidin-4-one ring. semanticscholar.org

Table 2: Representative Triazole and Thiazolidinone Derivatives

| Compound Type | R-Group | Reagents and Conditions |

| Triazole | -C₆H₅ | 1. Phenyl isothiocyanate, EtOH, reflux; 2. NaOH, reflux |

| Triazole | -CH₂CH₃ | 1. Ethyl isothiocyanate, EtOH, reflux; 2. NaOH, reflux |

| Thiazolidinone | -C₆H₅ | 1. Benzaldehyde, EtOH, reflux; 2. Thioglycolic acid, Dioxane, reflux |

| Thiazolidinone | -4-OCH₃C₆H₄ | 1. 4-Anisaldehyde, EtOH, reflux; 2. Thioglycolic acid, Benzene, reflux |

Generation of Pyrazolyl-Thiazole Hybrid Frameworks

The construction of more complex hybrid molecules, such as pyrazolyl-thiazole frameworks, can also be initiated from this compound. A potential synthetic route involves the initial formation of a thiosemicarbazone by reacting the carbohydrazide with a pyrazole-4-carbaldehyde derivative. This thiosemicarbazone can then undergo a Hantzsch-type thiazole (B1198619) synthesis by reacting with an α-haloketone, such as a substituted phenacyl bromide, in the presence of a base to yield the desired pyrazolyl-thiazole hybrid. nih.gov This strategy allows for the introduction of diverse substituents on the thiazole ring.

Condensation Reactions

Condensation reactions of this compound with carbonyl compounds are fundamental transformations that lead to the formation of hydrazones and Schiff bases, which are not only important classes of compounds in their own right but also key intermediates for further derivatization.

Formation of Hydrazones and Schiff Bases

The reaction of this compound with a wide range of aldehydes and ketones under acidic or basic catalysis, or sometimes under neutral conditions with heating, readily affords the corresponding hydrazones, often referred to as Schiff bases in this context. researchgate.netnih.gov These reactions typically proceed in high yields and are characterized by the formation of a C=N double bond, replacing the carbonyl oxygen. The resulting N'-substituted-5-ethylthiophene-2-carbohydrazides are often crystalline solids and can be easily purified by recrystallization.

Table 3: Synthesis of Hydrazone/Schiff Base Derivatives

| Compound ID | Carbonyl Compound | Reagents and Conditions |

| HYD-1 | Benzaldehyde | EtOH, cat. CH₃COOH, reflux |

| HYD-2 | 4-Hydroxybenzaldehyde | EtOH, reflux |

| HYD-3 | Acetophenone | MeOH, reflux |

| HYD-4 | Cyclohexanone | EtOH, cat. H₂SO₄, reflux |

Synthesis of N-Acylhydrazone Derivatives

N-Acylhydrazones are a specific class of hydrazones that can be synthesized by the condensation of this compound with aldehydes. google.com These compounds are of particular interest as they are direct precursors to 1,3,4-oxadiazoles, as mentioned previously. The synthesis is typically a straightforward one-pot reaction where the carbohydrazide and the aldehyde are refluxed in a suitable solvent like ethanol, often with a catalytic amount of acid. The resulting N-acylhydrazones can be isolated or used in situ for subsequent cyclization reactions.

The general structure of these derivatives involves the 5-ethylthiophene-2-carbonyl moiety attached to a hydrazone linkage, which is further substituted with the residue of the aldehyde used in the condensation. The versatility of this reaction allows for the preparation of a large library of N-acylhydrazone derivatives with varying electronic and steric properties, depending on the choice of the aldehyde.

Coordination Chemistry and Metal Complexation of 5 Ethylthiophene 2 Carbohydrazide

Ligand Properties and Diverse Chelation Modes

5-Ethylthiophene-2-carbohydrazide, much like its unsubstituted counterpart, is a versatile ligand due to the presence of multiple potential donor atoms: the thiophenic sulfur atom, the two nitrogen atoms of the hydrazide moiety, and the carbonyl oxygen atom. This allows for a variety of chelation modes, making it an intriguing building block in coordination chemistry.

The ligand can exist in keto-enol tautomeric forms. In the solid state and in neutral solutions, it predominantly exists in the keto form. However, upon coordination to a metal ion, particularly in the presence of a base, it can deprotonate and coordinate in its enolic form. This versatility leads to several possible coordination behaviors:

Neutral Bidentate Ligand: In its keto form, this compound can act as a neutral bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen atom (-NH2) to form a stable five-membered chelate ring.

Anionic Bidentate Ligand: Through deprotonation of the hydrazide moiety (enolization), the ligand can act as an anionic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen atom.

Bridging Ligand: The presence of multiple donor sites also allows for the ligand to bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Tridentate Ligand (in Schiff Base Derivatives): While this compound itself typically acts as a bidentate ligand, its Schiff base derivatives, formed by condensation with aldehydes or ketones, can act as tridentate ligands. In these derivatives, coordination often involves the thiophenic sulfur, the azomethine nitrogen, and the carbonyl/enolic oxygen or a donor atom from the aldehyde/ketone moiety.

The ethyl group at the 5-position is expected to have a modest electron-donating effect on the thiophene (B33073) ring, which could slightly enhance the basicity of the donor atoms and thus the stability of the resulting metal complexes. Sterically, the ethyl group is relatively small and is not expected to significantly hinder the coordination of the ligand, especially in the formation of simple mononuclear complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Form of Ligand | Donor Atoms Involved | Resulting Chelate Ring Size |

| Neutral Bidentate | Keto | Carbonyl Oxygen, Amino Nitrogen | 5-membered |

| Anionic Bidentate | Enol | Enolic Oxygen, Azomethine Nitrogen | 5-membered |

| Bridging | Keto or Enol | Various combinations | Varies |

Synthesis and Characterization of Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pb(II))

The synthesis of metal complexes with this compound would likely follow well-established procedures for related carbohydrazide (B1668358) ligands. Typically, this involves the reaction of a hot ethanolic solution of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, acetates) in a suitable molar ratio. The resulting complexes often precipitate from the solution upon cooling or after refluxing for a period.

The characterization of these complexes would rely on a combination of analytical and spectroscopic techniques to determine their stoichiometry, coordination geometry, and the nature of the metal-ligand bonding.

General Characterization Techniques:

Elemental Analysis: To determine the empirical formula of the complexes and confirm the metal-to-ligand ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution.

Infrared (IR) Spectroscopy: This is a crucial technique for determining the coordination mode of the ligand. Key vibrational bands to monitor include:

ν(N-H) of the amino group.

ν(C=O) of the carbonyl group (a shift to lower frequency upon coordination indicates bonding through the carbonyl oxygen).

The appearance of new bands corresponding to ν(C=N) and ν(C-O) in the case of enolization and coordination in the anionic form.

The presence of bands at lower frequencies corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations.

Electronic (UV-Vis) Spectroscopy: To study the d-d electronic transitions of the metal ions, which provides information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complexes, which helps in elucidating the geometry and the oxidation state of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in diamagnetic complexes, such as those of Zn(II) and Pb(II).

Based on studies of analogous thiophene-2-carbohydrazide (B147627) complexes, the following geometries are commonly observed:

Co(II): Often forms octahedral or tetrahedral complexes.

Ni(II): Typically forms octahedral or square planar complexes.

Cu(II): Commonly exhibits distorted octahedral or square planar geometries due to the Jahn-Teller effect.

Zn(II): Generally forms tetrahedral or octahedral complexes.

Pb(II): Can exhibit a range of coordination numbers and geometries due to the lone pair effect, often resulting in hemidirected or holodirected structures.

Table 2: Expected Properties of Metal Complexes of Thiophene-2-Carbohydrazide Analogues

| Metal Ion | Typical Geometry | Magnetic Moment (μB) | Color |

| Co(II) | Octahedral | 4.7 - 5.2 | Pink/Red |

| Co(II) | Tetrahedral | 4.2 - 4.8 | Blue/Green |

| Ni(II) | Octahedral | 2.8 - 3.5 | Green |

| Ni(II) | Square Planar | Diamagnetic | Red/Yellow/Orange |

| Cu(II) | Distorted Octahedral | 1.7 - 2.2 | Blue/Green |

| Zn(II) | Tetrahedral/Octahedral | Diamagnetic | Colorless |

Construction of Coordination Polymers and Supramolecular Assemblies

The multidentate nature of this compound and its ability to act as a bridging ligand make it a suitable candidate for the construction of coordination polymers and supramolecular assemblies. The formation of such extended structures depends on several factors, including the coordination preferences of the metal ion, the metal-to-ligand ratio, the choice of counter-anions, and the reaction conditions (e.g., solvent, temperature).

By carefully selecting these parameters, it is conceivable to synthesize one-, two-, or three-dimensional coordination polymers with this compound as a linker. The thiophene ring itself can participate in π-π stacking interactions, which can further stabilize the supramolecular architecture. Additionally, the N-H groups of the hydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen and the thiophene sulfur can act as hydrogen bond acceptors, leading to the formation of intricate hydrogen-bonding networks that can connect individual complex units into larger assemblies.

The design of coordination polymers with specific topologies and functionalities is an active area of research, and ligands like this compound could contribute to the development of new materials with interesting properties, such as porosity, magnetism, or luminescence.

Exploration of Metal Complexes in Catalysis

Metal complexes of carbohydrazides and their Schiff base derivatives have been explored for their catalytic activity in various organic transformations. The catalytic potential of these complexes often arises from the ability of the metal center to exist in multiple oxidation states and to coordinate with substrate molecules, thereby activating them for reaction.

Given the known catalytic applications of complexes with related ligands, metal complexes of this compound could potentially be investigated as catalysts for reactions such as:

Oxidation Reactions: For example, the oxidation of alcohols or hydrocarbons.

Reduction Reactions: Such as the reduction of nitroarenes or ketones.

Coupling Reactions: For instance, Suzuki or Heck coupling reactions, particularly with palladium complexes.

Polymerization Reactions: As initiators for ring-opening polymerization of cyclic esters.

The presence of the thiophene moiety and the carbohydrazide functional group provides a unique electronic environment around the metal center, which could influence the catalytic activity and selectivity. The ethyl group might also play a role by modifying the solubility of the complexes in organic solvents, which can be an important factor in homogeneous catalysis. Further research would be necessary to synthesize these complexes and screen them for their catalytic potential in various organic reactions.

Biological Activity and Mechanistic Investigations of 5 Ethylthiophene 2 Carbohydrazide Derivatives in Vitro, Non Human Models

Antimicrobial Research

The antimicrobial potential of thiophene-2-carbohydrazide (B147627) derivatives has been explored against a range of pathogenic bacteria and fungi. These studies highlight the structural modifications that can lead to potent antimicrobial agents.

Antibacterial Activity and Molecular Target Interactions (e.g., Penicillin-Binding Proteins, TolC)

Research into thiophene-based heterocycles derived from thiophene-2-carbohydrazide has revealed significant antibacterial activity. nih.gov A study evaluating a series of such compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, identified specific derivatives with notable efficacy. nih.gov In particular, compounds designated as 8 and 16 demonstrated strong effects against a mutant strain of E. coli that has a deficient TolC outer membrane protein. nih.gov The TolC protein is a crucial component of efflux pump systems in Gram-negative bacteria, which are responsible for expelling antibiotics and other toxic compounds from the cell. The activity of these derivatives against a TolC mutant suggests they may be substrates for this efflux pump, and their efficacy is enhanced when this resistance mechanism is compromised. nih.gov

Further computational studies involving molecular docking have been used to predict the binding energies of potent compounds with bacterial enzymes like D-alanine ligase, suggesting potential mechanisms of action. nih.gov While direct interactions with Penicillin-Binding Proteins (PBPs) for this specific class of carbohydrazide (B1668358) derivatives are not extensively detailed in the available literature, the broader class of thiophene (B33073) derivatives has been investigated for such interactions.

| Compound/Derivative | Bacterial Strain | Molecular Target | Observed Effect/Activity | Reference |

| Compound 8 | E. coli (TolC mutant) | TolC (indirectly) | Strong antibacterial effect | nih.gov |

| Compound 16 | E. coli (TolC mutant) | TolC (indirectly) | Strong antibacterial effect | nih.gov |

| Thiophene-2-carboxamide derivatives | S. aureus, B. subtilis, P. aeruginosa | D-alanine ligase (via docking) | Good antibacterial activity | nih.gov |

Antifungal Activity and Molecular Target Interactions (e.g., Sterol 14α-Demethylase)

The antifungal properties of thiophene-2-carbohydrazide derivatives have also been a subject of investigation. Studies have shown that certain Schiff base derivatives of N'-benzylidene-5-bromothiophene-2-carbohydrazide exhibit moderate to good antifungal activity. researchgate.net The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane, often by inhibiting enzymes crucial for ergosterol (B1671047) biosynthesis, such as sterol 14α-demethylase (CYP51).

In one study, molecular docking was used to explore the interaction between quinolin-2-one hydrazones, a related class of compounds, and fungal lanosterol (B1674476) 14α-demethylase, providing insights into their potential antifungal mechanism. researchgate.net Although direct enzymatic inhibition data for 5-ethylthiophene-2-carbohydrazide derivatives against sterol 14α-demethylase is limited, the collective findings suggest that this enzyme is a probable target for thiophene-based antifungal compounds.

Anticlostridial Activity Investigations

A significant finding in the antimicrobial research of thiophene-2-carbohydrazide derivatives is their potent and specific activity against Clostridium difficile. nih.gov One particular derivative, a spiro-indoline-oxadiazole known as Compound 17 , demonstrated high activity against C. difficile with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml. nih.govtandfonline.com Notably, this compound showed no significant activity against other tested bacterial strains, including MRSA and E. coli. nih.gov This selectivity is highly desirable for an anticlostridial agent, as it suggests the potential to target C. difficile without disrupting the normal gut microbiota, a common complication with broad-spectrum antibiotics. nih.govtandfonline.com This finding positions spiro-indoline-oxadiazole 17 as a promising lead compound for the development of targeted anticlostridial drugs. nih.gov

Anti-Cancer Research (In vitro Cell Line Studies)

The structural versatility of this compound derivatives has been leveraged to develop novel anti-cancer agents. In vitro studies have demonstrated their cytotoxic effects against various cancer cell lines and have begun to unravel the underlying molecular mechanisms.

Inhibition Mechanisms of Growth Factors and Receptors (e.g., TGFβ2, VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Consequently, VEGFR-2 is a major target for anti-cancer drug development. nih.govsemanticscholar.org Several studies have identified thiophene derivatives as potent inhibitors of VEGFR-2.

A series of novel thiophene-3-carboxamide (B1338676) derivatives were developed and shown to have effective VEGFR-2 inhibitory activity; for instance, Compound 14d exhibited an IC₅₀ value of 191.1 nM against the enzyme. nih.gov Cellular thermal shift assays (CETSA) confirmed that VEGFR-2 was a direct target of this compound in cancer cells. nih.gov Another study focused on 3-amino-thiophene-2-carbohydrazide derivatives found that the most active compound demonstrated promising inhibitory effects on both VEGFR2 and Transforming Growth Factor-beta 2 (TGFβ2) in in-silico studies, suggesting a multi-targeted approach. bezmialem.edu.tr This dual inhibition is significant as both pathways are crucial for tumor progression.

| Derivative Class | Target Receptor | Method | Finding | Reference |

| Thiophene-3-carboxamides | VEGFR-2 | Enzymatic Assay, CETSA | Potent inhibition (e.g., Compound 14d, IC₅₀ = 191.1 nM) | nih.gov |

| Fused Thienopyrroles | VEGFR-2 | Enzymatic Assay | Potent inhibition (e.g., Compound 4c, IC₅₀ = 0.075 µM) | nih.gov |

| 3-Amino-thiophene-2-carbohydrazides | VEGFR2, TGFβ2 | Molecular Docking | Predicted strong binding and inhibitory effects | bezmialem.edu.tr |

Cytotoxic Effects on Specific Cancer Cell Lines (e.g., HCT116, MCF-7)

The cytotoxic potential of thiophene-2-carbohydrazide derivatives has been evaluated against a panel of human cancer cell lines, with notable activity observed against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF-7).

Hydrazone and spiro-indolin-oxadiazole derivatives of thiophene-2-carbohydrazide were found to be the most potent against both HCT116 and MCF-7 cell lines in one study. researchgate.net Another investigation into a series of N2, N5-bis(1E)-ethylidene thiophene-2,5-dicarbohydrazide (B7745189) derivatives identified Compound D5 as having the highest inhibitory effect on the MCF-7 cell line. researchgate.net Similarly, a study on 3-amino-thiophene-2-carbohydrazide derivatives reported significant and selective cytotoxic effects against HCT116 cells, with Compound 11 being the most active (IC₅₀ = 5.28 μM) and showing high selectivity over normal (HUVEC) cells. bezmialem.edu.tr

Thiophene derivatives have also shown efficacy against MCF-7 breast cancer cells by inducing cell cycle arrest, typically at the G0/G1 phase. nih.govresearchgate.net One study found that a thiophene derivative, SB-200 , not only showed good cytotoxicity but also induced apoptosis in MCF-7 cells. nih.gov

| Derivative Class/Compound | Cancer Cell Line | Activity/IC₅₀ Value | Reference |

| Hydrazones, Spiro-indolin-oxadiazoles | HCT116, MCF-7 | Potent cytotoxicity | researchgate.net |

| Thiophene-2,5-dicarbohydrazide (D5 ) | MCF-7 | Highest activity in its series | researchgate.net |

| 3-Amino-thiophene-2-carbohydrazide (11 ) | HCT116 | IC₅₀ = 5.28 μM | bezmialem.edu.tr |

| Thiophene-3-carboxamide (14d ) | HCT116, MCF-7 | Potent anti-proliferative activity | nih.gov |

| Thiophene derivative (SB-200 ) | MCF-7 | IC₅₀ < 30 µmol/l, induced apoptosis | nih.gov |

Binding to Kinases and Apoptosis Modulators

Thiophene-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Kinase Inhibition: Derivatives of thieno[2,3-d]pyrimidine, a fused ring system incorporating the thiophene motif, have shown significant inhibitory activity against human protein kinase CK2. nih.gov For instance, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid inhibit CK2 with IC₅₀ values of 0.1 μM and 0.125 μM, respectively. nih.gov These compounds demonstrated considerable selectivity for CK2 when tested against a panel of other protein kinases. nih.gov

More broadly, benzothiophene (B83047) derivatives, which share the core thiophene ring, have been developed as multi-kinase inhibitors. nih.gov A notable example, a 5-hydroxybenzothiophene hydrazide derivative (compound 16b), displayed potent, low nanomolar inhibition against a panel of kinases, including Clk4, DRAK1, and haspin. nih.gov

Interactive Table: Kinase Inhibition by Thiophene Derivatives

| Compound | Target Kinase | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | CK2 | 0.1 | nih.gov |

| 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | CK2 | 0.125 | nih.gov |

| Compound 16b (5-hydroxybenzothiophene hydrazide derivative) | Clk4 | 0.011 | nih.gov |

| DRAK1 | 0.087 | ||

| Haspin | 0.1257 | ||

| Clk1 | 0.163 | ||

| Dyrk1B | 0.284 | ||

| Dyrk1A | 0.3533 |

Apoptosis Modulation: The anticancer activity of thiophene derivatives is often linked to their ability to induce apoptosis, or programmed cell death. One study demonstrated that a novel thiophene derivative, in combination with γ-irradiation, could augment antitumor activity in a colorectal cancer model by promoting pro-apoptotic pathways. bohrium.com This effect was associated with the downregulation of inflammatory and cell survival proteins, leading to cell cycle arrest and ultimately, apoptosis. bohrium.com The 5-hydroxybenzothiophene hydrazide derivative 16b was also found to induce G2/M cell cycle arrest and apoptosis in glioblastoma cells. nih.gov

Enzyme Inhibition Studies and Mechanistic Elucidation

Beyond kinases, derivatives of this compound are being explored as inhibitors of other key enzymes.

α-Glucosidase: α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion. While direct studies on this compound are limited, related heterocyclic systems have shown promise. A series of pyridazine-triazole hybrids were synthesized and found to be potent inhibitors of rat intestinal α-glucosidase, with one derivative exhibiting an IC₅₀ value of 1.7 µM, making it significantly more potent than the standard drug, acarbose. nih.gov Kinetic studies revealed an uncompetitive mode of inhibition. nih.gov This suggests that incorporating the thiophene-carbohydrazide scaffold into similar designs could yield effective α-glucosidase inhibitors.

p38 MAP Kinase (p38MAPK): The p38 mitogen-activated protein kinase is a key target for inflammatory diseases and some cancers. rsc.org Research has shown that compounds with vicinal 4-fluorophenyl and 4-pyridine rings on a heterocyclic core can effectively inhibit p38α MAPK. rsc.org For example, certain benzothiazole (B30560) derivatives have been identified as potent p38α MAPK inhibitors with IC₅₀ values as low as 0.031 µM. nih.gov The structural similarities suggest that thiophene-2-carbohydrazide derivatives could be engineered to target this kinase.

Phosphodiesterase X and Sarcosine Oxidase: Currently, there is a lack of specific research in the public domain detailing the inhibitory activity of this compound derivatives against Phosphodiesterase X or Sarcosine Oxidase.

Antioxidant Properties and Radical Scavenging Mechanisms

Many thiophene and carbohydrazide derivatives possess significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous pathological conditions. ajgreenchem.comnih.gov

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. nih.govnih.gov Studies on thiophene-2-carboxamide derivatives revealed that the presence of an electron-donating amino group on the thiophene ring enhances antioxidant power by increasing electron resonance and facilitating the trapping of peroxide radicals. nih.gov For instance, the 3-amino thiophene-2-carboxamide derivative 7a showed a high antioxidant activity of 62.0%, comparable to the standard ascorbic acid (88.44%). nih.gov

The hydrazone linker itself contributes to radical scavenging activity. The N-H group can facilitate hydrogen atom donation, a key mechanism in neutralizing free radicals. researchgate.net

Interactive Table: Antioxidant Activity of Thiophene-2-Carboxamide Derivatives

| Compound Series | Inhibition Percentage (%) | Key Structural Feature | Reference |

|---|---|---|---|

| 3-amino thiophene-2-carboxamide (7a-c) | 46.9 - 62.0 | Amino group at position 3 | nih.gov |

| 3-hydroxy thiophene-2-carboxamide (3a-c) | 28.4 - 54.9 | Hydroxyl group at position 3 | |

| 3-methyl thiophene-2-carboxamide (5a-c) | 12.0 - 22.9 | Methyl group at position 3 |

Targeted Drug Delivery Research (e.g., Folate Receptor Affinity)

The folate receptor (FR) is a high-affinity membrane protein that is overexpressed in many types of cancer cells while having limited expression in normal tissues. nih.govnih.gov This differential expression makes it an attractive target for delivering cytotoxic agents selectively to tumors. The strategy involves conjugating a drug to folic acid or a related analogue, which then carries the therapeutic payload into cancer cells via FR-mediated endocytosis.

While direct research conjugating this compound derivatives to folate for targeted delivery is not widely reported, the principle is well-established with other classes of molecules. For example, pyrrolo[2,3-d]pyrimidine antifolates have been designed to be high-affinity ligands for the folate receptor, enabling selective uptake by FR-expressing tumor cells. nih.gov Studies have shown that conjugating folate with peptides can enhance its binding affinity to the receptor. nih.gov The versatile carbohydrazide handle of the this compound scaffold could potentially be used for covalent attachment to folate or its analogues, representing a promising future research direction for developing targeted cancer therapies.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. researchgate.net

SAR studies have provided valuable insights into how modifying the substituents on the thiophene-carbohydrazide core affects efficacy.

Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical. As noted in antioxidant studies, electron-donating groups like amino (-NH₂) or hydroxyl (-OH) groups can significantly enhance biological activity compared to electron-withdrawing or neutral groups like methyl (-CH₃). nih.gov In a series of thiophene-2-carboxamides, derivatives with a methoxy (B1213986) group (-OCH₃) on an attached aryl ring showed the best antibacterial activity. nih.gov

The inherent structural features of the thiophene ring are fundamental to the biological activity of its derivatives.

Heteroatom Contributions: The sulfur atom in the thiophene ring is more than a passive structural element. It is an excellent hydrogen bond acceptor, which can enhance drug-receptor interactions. nih.gov The lone pair electrons of the sulfur atom contribute to the aromaticity of the ring and can participate in non-covalent interactions, such as chalcogen bonding, with biological macromolecules. nih.govdntb.gov.ua Furthermore, the electronegativity and polarizability of the sulfur atom influence the molecule's physicochemical properties, including solubility and metabolic stability, making the thiophene ring a valuable pharmacophore in drug design. nih.gov

Applications in Materials Science and Advanced Technologies

Organic Electronics and Optoelectronic Devices

Thiophene-based materials are fundamental to the field of organic electronics, where they are used in a variety of devices. cas.orgwiley.com While direct applications of 5-Ethylthiophene-2-carbohydrazide are not extensively documented, its structure is representative of the building blocks used to create larger, functional organic molecules and polymers for these technologies. sigmaaldrich.comcymitquimica.com

Organic semiconductors form the active layer in many electronic devices. Thiophene-containing polymers and small molecules are among the most studied p-type organic semiconductors. cas.org The synthesis of these materials often involves the polymerization of functionalized thiophene (B33073) monomers. sigmaaldrich.comeeworldonline.com The general approach involves creating conjugated systems where electrons can be delocalized across the polymer backbone, a critical feature for charge transport.

The synthesis of advanced organic semiconductors often involves multi-step processes, starting with functionalized building blocks. For instance, novel acceptor-donor-acceptor (A-D-A) type organic semiconductors have been synthesized using thiophene-based precursors, demonstrating how tailored molecular design can influence the material's optical and electronic properties. nih.gov While research has not explicitly detailed the use of this compound as a direct precursor, its thiophene core is a key component in many high-performance organic semiconductors. eeworldonline.comrsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) are prominent applications for thiophene-based materials. cas.orgresearchgate.net In OSCs, polymers derived from thiophene are frequently used as the electron donor material in the active layer, often blended with a fullerene or non-fullerene acceptor. rsc.orgresearchgate.net The efficiency of these devices is highly dependent on the chemical structure of the donor polymer, which influences factors like light absorption, energy levels, and film morphology. rsc.orgnih.gov

Recent advancements in OSCs have seen power conversion efficiencies (PCE) increase significantly, with many high-performing devices utilizing polymers based on thiophene derivatives. nih.govrsc.org Although specific studies incorporating this compound into OLED or OSC devices are not prominent in the literature, the fundamental structure is highly relevant. The ethyl group could, in principle, be used to enhance solubility, a key processing advantage for creating the thin active layers required in these devices.

Advanced Polymer and Composite Material Synthesis

The carbohydrazide (B1668358) functional group is a versatile handle for polymer synthesis. It can react with various electrophiles to create a range of polymer backbones. While specific research on polymers derived directly from this compound is limited, the synthesis of other polymers using similar reactive groups is well-established. For example, polymer-assisted synthesis has been used to create libraries of complex molecules, such as pyrimidine (B1678525) derivatives, in high yields. researchgate.net This highlights the potential for using this compound in similar combinatorial approaches to discover new materials.

Chemosensors and Sensing Device Development

The development of chemosensors for detecting specific ions and molecules is a growing area of research. Carbohydrazide derivatives have been shown to be effective components in colorimetric sensors. For example, a sensor incorporating a carbohydrazide component was developed to detect Fe(II), Co(II), and Cu(II) ions in aqueous solutions, showing distinct color changes for different metal ions. nih.gov The sensor operates at neutral pH and can detect micromolar concentrations of the target ions. nih.gov

Table 1: Performance of a Carbohydrazide-Based Chemosensor

| Analyte | Binding Ratio (Sensor:Metal) | Binding Constant (M⁻²) |

|---|---|---|

| Fe(II) | 2:1 | 1.0 x 10⁹ |

| Co(II) | 2:1 | 2.0 x 10⁹ |

| Cu(II) | 2:1 | 3.0 x 10⁹ |

Data sourced from a study on a colorimetric sensor with pyridyl and carbohydrazide components. nih.gov